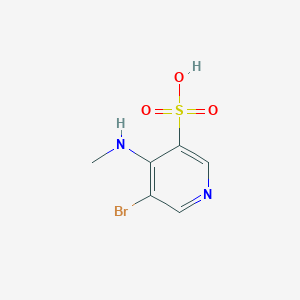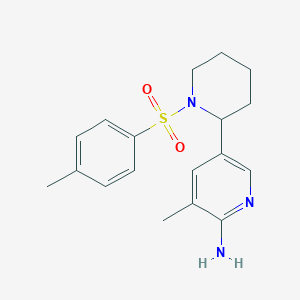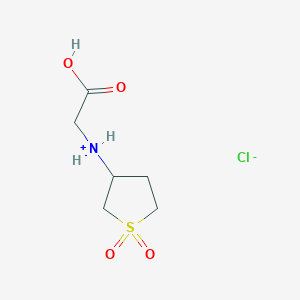
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a bromine atom, a methylamino group, and a sulfonic acid group attached to a pyridine ring. This compound is known for its unique chemical properties and reactivity, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-4-(Methylamino)pyridin-3-sulfonsäure beinhaltet typischerweise die Bromierung von 4-(Methylamino)pyridin-3-sulfonsäure. Die Reaktion wird unter Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst oft Schritte wie die Reinigung durch Umkristallisation oder Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-4-(Methylamino)pyridin-3-sulfonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Bromatom durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide unter basischen Bedingungen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution mit einem Amin ein entsprechendes Aminopyridinderivat ergeben .
Wissenschaftliche Forschungsanwendungen
5-Brom-4-(Methylamino)pyridin-3-sulfonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird bei der Untersuchung der Enzymhemmung und Protein-Interaktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-4-(Methylamino)pyridin-3-sulfonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die beteiligten Wege können die Hemmung von Signaltransduktionsvorgängen oder die Interferenz mit Stoffwechselwegen umfassen .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Methylamino)pyridin-3-sulfonsäure: Fehlt das Bromatom, was zu unterschiedlicher Reaktivität und Anwendung führt.
5-Brom-2-(Methylamino)pyridin-3-sulfonsäure: Ähnliche Struktur, aber mit unterschiedlichen Substitutionsmustern, was zu Variationen im chemischen Verhalten führt.
Einzigartigkeit
5-Brom-4-(Methylamino)pyridin-3-sulfonsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht sie für gezielte Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C6H7BrN2O3S |
|---|---|
Molekulargewicht |
267.10 g/mol |
IUPAC-Name |
5-bromo-4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7BrN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12) |
InChI-Schlüssel |
VUSFWXBATZQXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1S(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)





![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)
![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

